Acetic acid;4-(methoxymethyl)phenol
Description
Properties
CAS No. |
38177-36-5 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
acetic acid;4-(methoxymethyl)phenol |
InChI |
InChI=1S/C8H10O2.C2H4O2/c1-10-6-7-2-4-8(9)5-3-7;1-2(3)4/h2-5,9H,6H2,1H3;1H3,(H,3,4) |
InChI Key |
GOMIHRIYGAOAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-(methoxymethyl)phenol can be achieved through several methods. One common approach involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is scalable and can be performed at room temperature with a one-minute reaction time . Another method involves nucleophilic aromatic substitution of aryl halides, which requires specific conditions such as the presence of strongly electron-attracting groups and very strongly basic nucleophilic reagents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and efficiency, often incorporating green chemistry principles to minimize environmental impact. The use of transition metal catalysis, photocatalysis, and stoichiometric oxidants are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;4-(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction of quinones derived from this compound can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, oxone, and organic hypervalent iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine and chlorine are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Acetic acid;4-(methoxymethyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of acetic acid;4-(methoxymethyl)phenol involves its interaction with molecular targets and pathways. The compound can undergo oxidative demethylation, forming a p-quinone methide intermediate, which then interacts with various enzymes and proteins . This mechanism is crucial for its biological activities, including its antimicrobial and antioxidant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Vanillyl Alcohol (4-Hydroxy-3-Methoxybenzyl Alcohol)
- Kinetic Parameters: Parameter 4-(Methoxymethyl)phenol Vanillyl Alcohol kcat (s⁻¹) 3.1 53.3 Km,S (mM) ~25–50 (inferred) 5160 Km,O₂ (mM) 28 28 4-(Methoxymethyl)phenol exhibits lower catalytic turnover (kcat) but significantly higher substrate affinity (Km) compared to vanillyl alcohol, likely due to reduced polarity of its benzylic moiety .
- Mechanistic Differences: Intermediate Formation: Both substrates generate a spectral intermediate during anaerobic reduction, but only 4-(methoxymethyl)phenol forms a p-quinone methide (λmax = 364 nm, ε = 46 mM⁻¹cm⁻¹) . Oxygen Source: The carbonyl oxygen in 4-hydroxybenzaldehyde derives from water (97.6% ¹⁸O incorporation), whereas vanillin (from vanillyl alcohol) retains oxygen from the substrate . Reoxidation Rates: The reduced enzyme-intermediate complex for 4-(methoxymethyl)phenol reoxidizes at 1.5 × 10⁵ M⁻¹s⁻¹, slower than free reduced enzyme (3.1 × 10⁵ M⁻¹s⁻¹) .
Eugenol (4-Allyl-2-Methoxyphenol)
- While eugenol is a VAO substrate, its turnover is severely impaired in mutants (e.g., D170E and D170S), similar to 4-(methoxymethyl)phenol .
- No kinetic constants are explicitly reported, but parallel secondary plots suggest comparable steady-state behavior to 4-(methoxymethyl)phenol .
Key Research Findings
Intermediate Stability and Reactivity
The p-quinone methide intermediate from 4-(methoxymethyl)phenol is highly unstable due to the absence of electron-donating groups stabilizing the methide carbon.
Mutagenesis Studies
- Mutations at Asp-170 (e.g., D170E) reduce catalytic efficiency for 4-(methoxymethyl)phenol by >90%, underscoring its role in substrate binding and flavin reduction .
- Parallel effects on eugenol and vanillyl alcohol suggest conserved catalytic machinery across substrates .
Isotopic Labeling and Mechanistic Validation
- ¹⁸O labeling confirmed water-dependent hydration of the p-quinone methide, ruling out flavin adducts or oxygen exchange post-reaction .
Data Tables
Table 1: Comparative Kinetic Parameters of VAO Substrates
| Substrate | kcat (s⁻¹) | Km,S (mM) | Reoxidation Rate (M⁻¹s⁻¹) |
|---|---|---|---|
| 4-(Methoxymethyl)phenol | 3.1 | ~25–50 | 1.5 × 10⁵ |
| Vanillyl Alcohol | 53.3 | 5160 | 3.1 × 10⁵ |
Table 2: Mechanistic Differences
| Feature | 4-(Methoxymethyl)phenol | Vanillyl Alcohol |
|---|---|---|
| Intermediate | p-Quinone methide | Not characterized |
| Oxygen Source for Product | Water (H₂¹⁸O) | Substrate |
| Rate-Limiting Step | Flavin reduction | Flavin reduction |
Q & A
Basic: How does the acidity of 4-(methoxymethyl)phenol compare to acetic acid, and what experimental methods validate this?
Answer:
Acetic acid (pKa ≈ 4.76) is significantly more acidic than phenol derivatives like 4-(methoxymethyl)phenol (pKa ≈ 10 for phenol analogs) due to resonance stabilization of the acetate ion. The electron-donating methoxymethyl group on the phenol ring further reduces acidity compared to unsubstituted phenol. Experimental validation includes:
- Potentiometric titration : To measure pKa values directly.
- Reactivity with weak bases : Acetic acid reacts with NaHCO₃ to release CO₂, while phenolic derivatives do not under similar conditions .
Advanced: What is the enzymatic mechanism of 4-(methoxymethyl)phenol degradation by vanillyl-alcohol oxidase (VAO), and how can kinetic parameters be determined?
Answer:
VAO catalyzes the oxidative demethylation of 4-(methoxymethyl)phenol via a two-step mechanism:
Flavin reduction : Substrate binding induces flavin adenine dinucleotide (FAD) reduction, forming a quinone-methide intermediate (λmax = 360 nm).
Reoxidation : The intermediate reacts with oxygen, producing 4-hydroxybenzaldehyde.
Kinetic analysis :
- Stopped-flow spectroscopy : Measures rapid reoxidation rates (k ≈ 1.53 × 10⁵ M⁻¹s⁻¹) under anaerobic conditions.
- Enzyme-monitored turnover : Quantifies steady-state turnover rates (kcat = 3.1 s⁻¹ for wild-type VAO) .
Basic: What are the common synthetic routes for preparing 4-(methoxymethyl)phenol derivatives?
Answer:
Key methods include:
- O-Methylation : Using dimethyl sulfate or methyl halides to introduce methoxy groups.
- Nitrile hydrolysis : Converting 4-methoxyphenylacetonitrile to the corresponding acetic acid derivative via acidic or basic hydrolysis.
- Hydroformylation : Catalytic carbonylation of anisyl alcohol derivatives .
Advanced: How can transient intermediates in VAO-catalyzed reactions be characterized?
Answer:
- Anaerobic spectroscopy : Trapping intermediates under oxygen-free conditions to observe flavin adducts or quinone-methide species.
- Rapid-freeze quench EPR : Detects paramagnetic intermediates during catalysis.
- Isotopic labeling : Using ¹⁸O or deuterated substrates to track oxygen incorporation in products .
Basic: What analytical techniques are recommended for quantifying 4-(methoxymethyl)phenol in environmental samples?
Answer:
- HPLC-UV/Vis : Separation on a C18 column with detection at 280 nm (phenolic absorption band).
- GC-MS : Derivatization (e.g., silylation) to enhance volatility for mass spectral analysis.
- LC-MS/MS : For high-sensitivity detection of degradation products like 4-hydroxybenzaldehyde .
Advanced: How do active-site mutations in VAO (e.g., Asp170) affect catalytic efficiency with 4-(methoxymethyl)phenol?
Answer:
- Asp170 mutants (D170E/S) : Show reduced turnover (kcat < 0.1 s⁻¹) due to disrupted substrate positioning and proton transfer.
- Kinetic isotope effects (KIE) : Deuterated substrates reveal rate-limiting steps (e.g., C-H bond cleavage).
- Structural studies : X-ray crystallography (resolution ~1.8 Å) identifies hydrogen-bonding disruptions in mutant enzymes .
Basic: What safety considerations apply when handling 4-(methoxymethyl)phenol in the lab?
Answer:
- Toxicity screening : Prioritize Ames tests for mutagenicity and cytotoxicity assays (e.g., MTT assay).
- PPE : Use nitrile gloves and fume hoods to prevent dermal/oral exposure.
- Waste disposal : Neutralize phenolic waste with NaOH before incineration .
Advanced: How does the electronic structure of 4-(methoxymethyl)phenol influence its reactivity in oxidation reactions?
Answer:
- Electron-donating groups : The methoxymethyl substituent increases electron density on the phenolic ring, accelerating electrophilic attacks (e.g., enzymatic oxidation).
- DFT calculations : Predict charge distribution and frontier molecular orbitals to rationalize reaction pathways.
- Substituent effects : Compare turnover rates with analogs (e.g., 4-ethylphenol) to isolate electronic vs. steric factors .
Basic: What are the environmental implications of 4-(methoxymethyl)phenol degradation byproducts?
Answer:
- Intermediate toxicity : 4-Hydroxybenzaldehyde (a degradation product) requires ecotoxicity assessment via algal growth inhibition tests.
- Photocatalytic degradation : UV/TiO₂ systems mineralize phenolic intermediates to CO₂ and H₂O, validated by TOC analysis .
Advanced: Can computational modeling predict VAO’s substrate specificity for 4-(methoxymethyl)phenol?
Answer:
- Docking simulations : Use AutoDock Vina to model substrate-enzyme interactions, focusing on the FAD-binding pocket.
- MD simulations : Track conformational changes during catalysis (e.g., loop movements affecting substrate access).
- QM/MM studies : Elucidate electron transfer pathways during flavin reduction .
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